molecular formula C16H17N3O2 B8395391 (S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester

(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester

Cat. No. B8395391
M. Wt: 283.32 g/mol
InChI Key: PHVMCWNVJBLADG-UHFFFAOYSA-N
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Patent
US07968587B2

Procedure details

Under nitrogen, mix (±)-2-amino-1,2,3,4-tetrahydro-cyclopenta[b]indole-7-carbonitrile (7.0 g, 35.5 mmol) with diisopropylethylamine (7.4 mL, 42.6 mmol) in CH2Cl2 (70 mL). Add isopropyl chloroformate (1.0 M in toluene, 42.6 mL, 42.6 mmol) and stir overnight at room temperature. Dilute with water (100 mL) and ethyl ether (50 mL), stir for 10 min and collect the solid. After drying, obtain 7.42 g (61%) of the title compound as a tan solid. MS (m/z): 284 (M+1), 282 (M−1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:15][C:5]2[NH:6][C:7]3[CH:8]=[CH:9][C:10]([C:13]#[N:14])=[CH:11][C:12]=3[C:4]=2[CH2:3]1.C(N(C(C)C)CC)(C)C.Cl[C:26]([O:28][CH:29]([CH3:31])[CH3:30])=[O:27]>C(Cl)Cl.O.C(OCC)C>[CH:29]([O:28][C:26](=[O:27])[NH:1][CH:2]1[CH2:15][C:5]2[NH:6][C:7]3[CH:8]=[CH:9][C:10]([C:13]#[N:14])=[CH:11][C:12]=3[C:4]=2[CH2:3]1)([CH3:31])[CH3:30]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
NC1CC2=C(NC=3C=CC(=CC23)C#N)C1
Name
Quantity
7.4 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
42.6 mL
Type
reactant
Smiles
ClC(=O)OC(C)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stir for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
collect the solid
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)OC(NC1CC2=C(NC=3C=CC(=CC23)C#N)C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.42 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07968587B2

Procedure details

Under nitrogen, mix (±)-2-amino-1,2,3,4-tetrahydro-cyclopenta[b]indole-7-carbonitrile (7.0 g, 35.5 mmol) with diisopropylethylamine (7.4 mL, 42.6 mmol) in CH2Cl2 (70 mL). Add isopropyl chloroformate (1.0 M in toluene, 42.6 mL, 42.6 mmol) and stir overnight at room temperature. Dilute with water (100 mL) and ethyl ether (50 mL), stir for 10 min and collect the solid. After drying, obtain 7.42 g (61%) of the title compound as a tan solid. MS (m/z): 284 (M+1), 282 (M−1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:15][C:5]2[NH:6][C:7]3[CH:8]=[CH:9][C:10]([C:13]#[N:14])=[CH:11][C:12]=3[C:4]=2[CH2:3]1.C(N(C(C)C)CC)(C)C.Cl[C:26]([O:28][CH:29]([CH3:31])[CH3:30])=[O:27]>C(Cl)Cl.O.C(OCC)C>[CH:29]([O:28][C:26](=[O:27])[NH:1][CH:2]1[CH2:15][C:5]2[NH:6][C:7]3[CH:8]=[CH:9][C:10]([C:13]#[N:14])=[CH:11][C:12]=3[C:4]=2[CH2:3]1)([CH3:31])[CH3:30]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
NC1CC2=C(NC=3C=CC(=CC23)C#N)C1
Name
Quantity
7.4 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
42.6 mL
Type
reactant
Smiles
ClC(=O)OC(C)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stir for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
collect the solid
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)OC(NC1CC2=C(NC=3C=CC(=CC23)C#N)C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.42 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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